molecular formula C14H16BrN3O2 B213603 4-bromo-N-(4-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(4-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B213603
M. Wt: 338.2 g/mol
InChI Key: YIPIDCFJNCSSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known by its chemical name, BAY 73-6691.

Mechanism of Action

BAY 73-6691 selectively inhibits PDE9A, which leads to an increase in intracellular cGMP levels. cGMP is a second messenger molecule that plays a role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By increasing cGMP levels, BAY 73-6691 can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory effects and can reduce the severity of inflammatory bowel disease in animal models. Additionally, BAY 73-6691 has been found to have potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure.

Advantages and Limitations for Lab Experiments

One advantage of BAY 73-6691 is its selectivity for PDE9A, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of BAY 73-6691 is its relatively low potency compared to other PDE9A inhibitors. This can make it difficult to achieve sufficient inhibition of PDE9A in some experiments.

Future Directions

There are several potential future directions for research on BAY 73-6691. One area of interest is its potential applications in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosing and administration of BAY 73-6691 for this indication. Another area of interest is its potential applications in the treatment of cardiovascular diseases. Additional studies are needed to determine the efficacy and safety of BAY 73-6691 in these conditions. Finally, further research is needed to optimize the synthesis and purification of BAY 73-6691 to improve its potency and selectivity.

Synthesis Methods

The synthesis of BAY 73-6691 involves a series of chemical reactions. The starting material is 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which is reacted with 4-ethoxyaniline to produce the intermediate compound. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield BAY 73-6691. The final product is obtained by purification through column chromatography.

Scientific Research Applications

BAY 73-6691 has been found to have potential applications in scientific research. One of its main uses is as a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a role in regulating cyclic nucleotide signaling pathways. By inhibiting PDE9A, BAY 73-6691 can increase the levels of cyclic guanosine monophosphate (cGMP) in cells, which can lead to various physiological effects.

properties

Product Name

4-bromo-N-(4-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Molecular Formula

C14H16BrN3O2

Molecular Weight

338.2 g/mol

IUPAC Name

4-bromo-N-(4-ethoxyphenyl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16BrN3O2/c1-4-20-11-7-5-10(6-8-11)16-14(19)13-12(15)9(2)18(3)17-13/h5-8H,4H2,1-3H3,(H,16,19)

InChI Key

YIPIDCFJNCSSMU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2Br)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2Br)C)C

Origin of Product

United States

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